molecular formula C10H21N3O B2380467 1-(4-Aminobutyl)piperidine-4-carboxamide CAS No. 1016745-45-1

1-(4-Aminobutyl)piperidine-4-carboxamide

Cat. No. B2380467
CAS RN: 1016745-45-1
M. Wt: 199.298
InChI Key: MVYNFOPEZAXFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Aminobutyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives, including “1-(4-Aminobutyl)piperidine-4-carboxamide”, involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and H NMR .


Molecular Structure Analysis

The molecular structure of “1-(4-Aminobutyl)piperidine-4-carboxamide” is represented by the InChI code 1S/C10H21N3O/c11-5-1-2-6-13-7-3-9 (4-8-13)10 (12)14/h9H,1-8,11H2, (H2,12,14) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(4-Aminobutyl)piperidine-4-carboxamide” derivatives are amino-dechlorination and amino-dealkoxylation .


Physical And Chemical Properties Analysis

“1-(4-Aminobutyl)piperidine-4-carboxamide” is a powder that should be stored at room temperature . It has a molecular weight of 199.29 and a molecular formula of C10H21N3O .

Scientific Research Applications

Targeting DNA Gyrase in Mycobacterium abscessus

Piperidine-4-Carboxamides, including “1-(4-Aminobutyl)piperidine-4-carboxamide”, have been found to target DNA Gyrase in Mycobacterium abscessus, a type of nontuberculous mycobacteria (NTM). This is particularly significant as NTM lung disease is increasingly common and difficult to cure. The Piperidine-4-Carboxamides showed bactericidal and antibiofilm activity, and were found to inhibit the wild-type enzyme but not the P4C-resistant mutant .

Inhibition of Human Coronaviruses

Another application of piperidine-4-carboxamide compounds, such as “1-(4-Aminobutyl)piperidine-4-carboxamide”, is in the inhibition of human coronaviruses. In vitro activities of these compounds have been evaluated against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .

Mechanism of Action

Piperidine derivatives, including “1-(4-Aminobutyl)piperidine-4-carboxamide”, have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice .

Future Directions

The future directions of “1-(4-Aminobutyl)piperidine-4-carboxamide” and its derivatives could involve further exploration of their biological efficacy and behavioral activity . Their potential as dopamine reuptake inhibitors and analgesics suggests possible applications in the treatment of conditions related to dopamine function and pain management .

properties

IUPAC Name

1-(4-aminobutyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c11-5-1-2-6-13-7-3-9(4-8-13)10(12)14/h9H,1-8,11H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNFOPEZAXFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminobutyl)piperidine-4-carboxamide

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